2-chloro-N-[(2-nitrophenyl)methyl]acetamide
Overview
Description
2-chloro-N-[(2-nitrophenyl)methyl]acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Mechanism of Action
Target of Action
It has been used as a reactant/reagent for the synthetic preparation of oxindole derivatives , which are known to inhibit tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the modulation of growth factor signaling, thereby influencing cell differentiation, growth, and metabolism .
Mode of Action
Given its use in the synthesis of oxindole derivatives, it can be inferred that it may interact with its targets (like tyrosine kinase) to inhibit their activity . This inhibition could potentially lead to changes in cellular signaling pathways, affecting cell growth and metabolism .
Biochemical Pathways
Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, cell cycle control, and apoptosis . Therefore, the inhibition of tyrosine kinase can have downstream effects on these pathways.
Result of Action
Given its role in the synthesis of oxindole derivatives, which are known to inhibit tyrosine kinase , it can be inferred that the compound may contribute to the inhibition of cell growth and metabolism, potentially exerting anti-cancer effects .
Action Environment
For instance, it is recommended to be stored under inert gas at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(2-nitrophenyl)methyl]acetamide plays a significant role in biochemical reactions, particularly as a reactant or reagent in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer activity . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in certain cancer cell lines . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to altered metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of target enzymes, thereby inhibiting their activity. This inhibition can result in the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, ultimately leading to cell death in cancer cells . Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, hydrolysis, and conjugation with glucuronic acid or sulfate . The metabolites of this compound can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or passively diffuse through lipid bilayers . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins and disrupting mitochondrial membrane potential . This subcellular localization is crucial for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(2-nitrophenyl)methyl]acetamide typically involves the following steps:
Acylation Reaction: 4-nitrobenzyl chloride is reacted with chloroacetyl chloride in the presence of a base such as sodium carbonate to form 2-chloro-N-(4-nitrophenyl)acetamide.
Methylation Reaction: The intermediate product is then methylated using a methylating agent such as methyl iodide to obtain the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[(2-nitrophenyl)methyl]acetamide undergoes various chemical reactions including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted amides or thioamides.
Reduction: 2-chloro-N-[(2-aminophenyl)methyl]acetamide.
Hydrolysis: 2-chloroacetic acid and 2-nitrobenzylamine.
Scientific Research Applications
2-chloro-N-[(2-nitrophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-nitrophenyl)acetamide
Comparison: 2-chloro-N-[(2-nitrophenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the presence of the nitro group at the 2-position can enhance its electron-withdrawing effects, influencing its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-N-[(2-nitrophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYYDXQBQQLMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712376 | |
Record name | 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22896-07-7 | |
Record name | 2-Chloro-N-[(2-nitrophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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